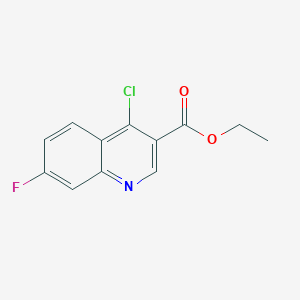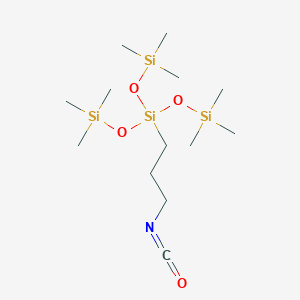
3-Isocyanatopropyltris(trimethylsiloxy)silane
Overview
Description
3-Isocyanatopropyltris(trimethylsiloxy)silane is a chemical compound with the molecular formula C13H33NO4Si4 and a molecular weight of 379.75 g/mol . It is a silane coupling agent that contains an isocyanate group, which makes it highly reactive and useful in various applications, particularly in the field of materials science and surface modification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Isocyanatopropyltris(trimethylsiloxy)silane typically involves the reaction of 3-aminopropyltris(trimethylsiloxy)silane with phosgene or other isocyanate-generating reagents . The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate group. The process can be summarized as follows:
Starting Materials: 3-aminopropyltris(trimethylsiloxy)silane and phosgene.
Reaction Conditions: The reaction is conducted in an inert solvent such as toluene or dichloromethane, under anhydrous conditions to prevent hydrolysis of the isocyanate group.
Temperature: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced distillation techniques helps in the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Isocyanatopropyltris(trimethylsiloxy)silane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of moisture, the isocyanate group can hydrolyze to form amines and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form cross-linked polymer networks.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
3-Isocyanatopropyltris(trimethylsiloxy)silane has a wide range of applications in scientific research, including:
Surface Modification: Used to modify the surface properties of materials, enhancing adhesion, hydrophobicity, and compatibility with other materials.
Polymer Chemistry: Acts as a cross-linking agent in the synthesis of polymers and resins.
Biomedical Applications: Utilized in the development of biocompatible coatings and drug delivery systems.
Nanotechnology: Employed in the functionalization of nanoparticles for various applications.
Mechanism of Action
The mechanism of action of 3-Isocyanatopropyltris(trimethylsiloxy)silane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols, leading to the formation of stable covalent bonds. This reactivity is exploited in surface modification and polymerization reactions, where the compound acts as a coupling agent to link different materials .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltris(trimethylsiloxy)silane: Contains an amino group instead of an isocyanate group.
3-(Trimethoxysilyl)propyl isocyanate: Similar structure but with trimethoxy groups instead of trimethylsiloxy groups.
Uniqueness
3-Isocyanatopropyltris(trimethylsiloxy)silane is unique due to its combination of an isocyanate group with trimethylsiloxy groups. This combination provides both high reactivity and stability, making it suitable for a wide range of applications in surface modification, polymer chemistry, and biomedical research .
Properties
IUPAC Name |
3-isocyanatopropyl-tris(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H33NO4Si4/c1-19(2,3)16-22(17-20(4,5)6,18-21(7,8)9)12-10-11-14-13-15/h10-12H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZBOQSMUYOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCCN=C=O)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H33NO4Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461460 | |
| Record name | 3-(3-Isocyanatopropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25357-82-8 | |
| Record name | 3-(3-Isocyanatopropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


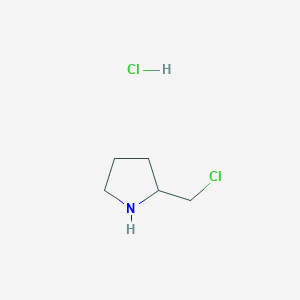
![5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1610947.png)
![Decahydropyrido[1,2-a][1,4]diazepine](/img/structure/B1610949.png)
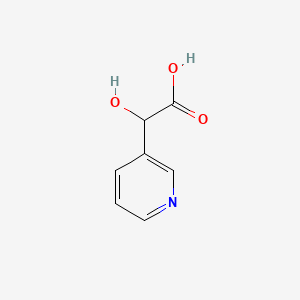
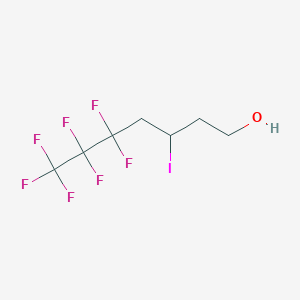
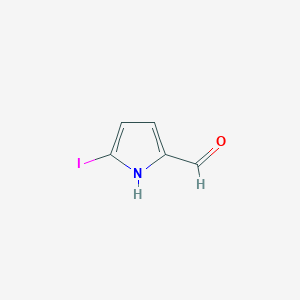
![2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610955.png)
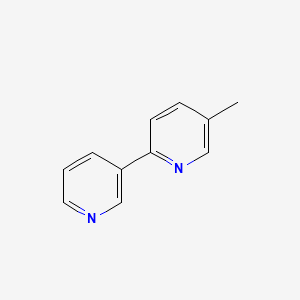
![Diethyl [2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B1610960.png)

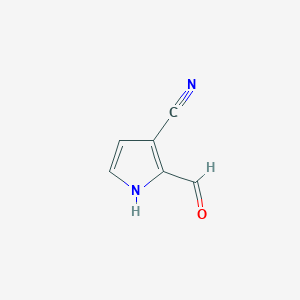
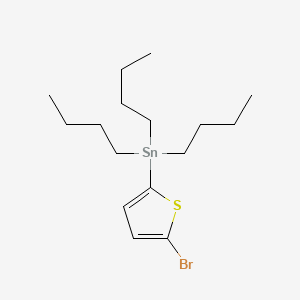
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1610964.png)
